N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a heterocyclic hybrid featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylfuran moiety at position 5, linked via a carboxamide bond to a 4-methyl-1,2,3-thiadiazole ring. Its molecular complexity arises from the fusion of oxygen- and sulfur-containing heterocycles, which are known to enhance bioactivity in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S/c1-5-4-8(7(3)19-5)11-15-16-12(20-11)13-10(18)9-6(2)14-17-21-9/h4H,1-3H3,(H,13,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCUAUHMBYJVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Thiadiazole moiety : Associated with antimicrobial and anticancer properties.
- Dimethylfuran group : Contributes to the compound's unique reactivity and potential bioactivity.
Molecular Formula and Weight
- Molecular Formula : C16H14N4O3S
- Molecular Weight : 346.37 g/mol
Synthesis Methods
The synthesis typically involves:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the furan moiety via Friedel-Crafts acylation.
- Coupling with the thiadiazole derivative , which can be achieved using various coupling agents.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit substantial antimicrobial activity against various pathogens.
Antifungal Activity
Studies show that derivatives of this compound possess antifungal properties that surpass standard treatments like fluconazole.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of cell wall synthesis in bacteria.
- Disruption of fungal cell membranes.
Case Studies and Research Findings
- Antifungal Efficacy Study : A study demonstrated that compounds with similar structures showed high efficacy against C. albicans and other Candida species, indicating potential for treating fungal infections resistant to conventional therapies .
- Antimicrobial Spectrum Analysis : The compound was tested against a broad spectrum of bacteria and fungi, showing promising results particularly against Gram-positive bacteria .
- Structure-Activity Relationship (SAR) : Variations in substituents on the thiadiazole and oxadiazole rings significantly influenced biological activity. Electron-withdrawing groups enhanced antimicrobial potency .
Cytotoxicity Assessments
Safety assessments using the MTT assay on normal cell lines indicated low toxicity for several derivatives of this compound, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are distinguished by variations in substituents, heterocyclic cores, or linker groups. Below is a detailed comparison:
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2,5-Dimethylfuran-3-Carboxamide (CAS: 793680-14-5)
- Structural Differences : Replaces the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole core and substitutes the oxadiazole-linked dimethylfuran with a direct ethyl group on the thiadiazole.
- Molecular Weight : Calculated as 298.34 g/mol (C₁₁H₁₄N₄O₂S) vs. 335.38 g/mol for the target compound (C₁₃H₁₃N₅O₃S).
- Synthetic Route : Likely synthesized via carboxamide coupling between 2,5-dimethylfuran-3-carboxylic acid and 5-ethyl-1,3,4-thiadiazol-2-amine, contrasting with the target compound’s oxadiazole-thiadiazole hybrid synthesis .
N-(5-Cyclobutyl-1,3,4-Thiadiazol-2-yl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide
- Structural Differences : Features a cyclobutyl substituent on the 1,3,4-thiadiazole instead of a dimethylfuran-linked oxadiazole.
N-(5-Ethylamino-2,5-Dihydro-1,3-Thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide
- Key Contrasts : Incorporates a benzofuran carbohydrazide backbone and a dihydrothiazole ring. The nitro and hydroxy groups introduce polar functionality absent in the target compound, which may alter solubility and redox activity .
N-[(3-Methyl-5-Phenoxy-1-Phenyl-Pyrazol-4-yl)Carbonyl]-N-(5-Propyl-1,3,4-Thiadiazol-2-yl)Thiourea
- Structural Divergence: Replaces the carboxamide linker with a thiourea group and adds a phenoxy-phenylpyrazole moiety. Thiourea linkers are more flexible but less hydrolytically stable than carboxamides, impacting pharmacokinetics .
Data Table: Comparative Analysis of Structural and Physicochemical Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s oxadiazole-thiadiazole hybrid requires multi-step heterocyclic coupling, whereas analogs like the ethyl-thiadiazole derivative (CAS: 793680-14-5) are simpler to synthesize .
- Metabolic Stability : The dimethylfuran group in the target compound may confer better metabolic resistance compared to cyclobutyl or ethyl-substituted analogs due to aromatic stabilization .
- Bioactivity Gaps: Limited data exist on the target compound’s specific biological activity.
Notes on Evidence Utilization
Q & A
Q. What are the standard synthetic routes for N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Oxadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with dehydrating agents (e.g., POCl₃) under reflux conditions (90°C, 3 hours) .
Thiadiazole Carboxamide Coupling : Reaction of oxadiazole intermediates with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives using coupling agents (e.g., carbodiimides) in DMF or acetonitrile .
Purification : Recrystallization from DMSO/water mixtures or chromatography (TLC/HPLC) to ensure purity .
Key reagents include K₂CO₃ for base-mediated substitutions and trifluoromethanesulfonates for electrophilic activation .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm regiochemistry and functional groups (e.g., dimethylfuran, thiadiazole) .
- HPLC : Monitors reaction progress and purity (>95%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 317.37 for C₁₄H₁₅N₅O₂S) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Methodological Answer : Analogous thiadiazole-oxadiazole hybrids exhibit:
- Anticancer Activity : IC₅₀ values <10 µM against HeLa and MCF-7 cell lines via apoptosis induction .
- Antimicrobial Effects : MIC of 2–8 µg/mL against Staphylococcus aureus and E. coli .
| Analog Substituent | Biological Activity | Reference |
|---|---|---|
| 3-Chlorobenzyl-thiazole | Antitumor (HT-29 cells) | |
| 2,5-Dimethylfuran | Antimicrobial (Gram+) |
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
- Ultrasound-Assisted Synthesis : Reduces reaction time by 60% and improves yields (85–92%) via cavitation-enhanced mixing .
- Solvent Optimization : Using DMF with 10% LiCl increases solubility of aromatic intermediates .
- Catalytic Systems : Pd/C or CuI nanoparticles enhance coupling efficiency in thiadiazole-amide bond formation .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the furan ring) .
- Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols for IC₅₀ determination to minimize variability .
- Meta-Analysis : Cross-reference data from XRD (crystallinity) and logP (lipophilicity) to explain discrepancies in membrane permeability .
Q. What mechanistic studies are recommended to elucidate its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR or PI3K) using AutoDock Vina .
- Biochemical Assays : Measure inhibition of tubulin polymerization or topoisomerase II activity .
- Cellular Imaging : Fluorescence tagging (e.g., BODIPY conjugates) to track subcellular localization in live cells .
Q. What strategies improve the compound’s solubility and stability in pharmacological assays?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetate prodrug moieties to enhance aqueous solubility .
- Co-crystallization : Use cyclodextrins or PEG-based matrices to stabilize the amorphous phase .
- pH Adjustment : Buffered solutions (pH 6.8–7.4) prevent degradation in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
